molecular formula C11H14ClN3 B1410614 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride CAS No. 1951442-02-6

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride

Cat. No.: B1410614
CAS No.: 1951442-02-6
M. Wt: 223.7 g/mol
InChI Key: QOASTHWZCZMHLA-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride” is a chemical compound with the molecular formula C11H14CLN3 . It is a derivative of benzimidazole, a class of compounds that have been found to have a variety of biological activities . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, a cyclopropane ring, and a methyl group attached to one of the nitrogen atoms in the benzimidazole ring . The molecular weight of the compound is 223.7 .


Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 223.7 . It has a high aqueous solubility .

Scientific Research Applications

Synthesis and Antitumor Evaluation

Researchers have developed novel compounds incorporating the benzo[d]imidazol moiety, which showed significant cytotoxic activity against various cancer cell lines. For example, a series of novel sulfonamides were synthesized, demonstrating cytotoxicity and selectivity against colon, breast, and cervical cancer cell lines, with IC50 values ranging from 7 to 24 µM. Further quantitative structure-activity relationship (QSAR) studies and molecular docking were performed to evaluate their potential binding modes within the active site of the MDM2 protein, highlighting the structural importance of the benzo[d]imidazol moiety for antitumor activity (Łukasz Tomorowicz et al., 2020).

Anticancer Agents Synthesis

Further research involved the synthesis of benzimidazole-thiazole derivatives as anticancer agents. These derivatives were shown to possess promising anticancer activity against HepG2 and PC12 cancer cell lines, indicating the versatility of benzimidazole derivatives in cancer treatment (Z. M. Nofal et al., 2014).

Biological Activity of Metal Complexes

Another study focused on the design, synthesis, and characterization of metal complexes derived from Schiff base 2-aminomethylbenzimidazole, evaluating their biological activities against various bacterial and fungal strains, as well as their cytotoxicity against cancer cell lines. These complexes, particularly the cadmium complex, showed high antifungal and antibacterial activities, along with significant cytotoxicity against MCF-7, Hep G2, and HCT 116 cell lines (A. N. al-Hakimi et al., 2020).

Antimicrobial Studies

The synthesis of novel fused heterocyclic compounds incorporating the benzimidazole moiety was also explored for their antimicrobial activity. The study synthesized various Schiff bases and their derivatives, which were tested for antimicrobial efficacy, indicating the potential of benzimidazole derivatives in developing new antimicrobial agents (Rekha Khairwar et al., 2021).

Novel Syntheses and Characterizations

Additionally, novel syntheses and characterizations of compounds containing the benzimidazole unit have been reported, such as the preparation of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole, showcasing the structural diversity and complexity achievable with this moiety (Luka Ciber et al., 2023).

Properties

IUPAC Name

1-(1-methylbenzimidazol-2-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-14-9-5-3-2-4-8(9)13-10(14)11(12)6-7-11;/h2-5H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOASTHWZCZMHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3(CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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